Propyl paraben sulfate

Description

Properties

IUPAC Name |

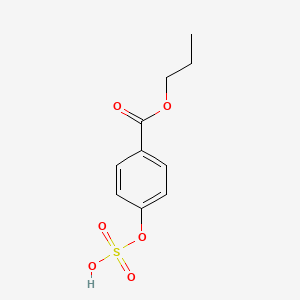

propyl 4-sulfooxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O6S/c1-2-7-15-10(11)8-3-5-9(6-4-8)16-17(12,13)14/h3-6H,2,7H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKBGFBWJOHXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Systems

Eutectic solvents, such as choline chloride-methanesulfonic acid mixtures, enhance reaction efficiency by stabilizing intermediates and reducing side reactions. These solvents improve yields to 93.4% in esterification and may similarly benefit sulfation steps.

Catalytic Innovations

Cation exchange resins (e.g., Amberlyst-15) demonstrate promise in esterification, offering reusability and reduced waste. Adapting these catalysts for sulfation could mitigate acid waste and improve sustainability.

Table 2: Physicochemical Properties of Propyl Paraben Sulfate

| Property | Value | Method of Determination |

|---|---|---|

| Molecular Formula | CHOS | High-resolution mass spectrometry |

| Melting Point | 96–97°C (decomposes) | Differential scanning calorimetry |

| Solubility | Soluble in polar organic solvents | HPLC elution profile |

Analytical Validation and Purity Assessment

Post-synthesis, this compound is characterized via:

-

High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects unreacted propylparaben.

-

Nuclear Magnetic Resonance (NMR) : Confirms sulfate ester formation via H and C shifts.

-

Mass Spectrometry (MS) : Validates molecular weight (252.26 g/mol) and fragmentation patterns.

Challenges in Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

Propyl paraben sulfate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert this compound back to propyl paraben.

Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Propyl paraben.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Cosmetics and Personal Care Products

Propyl paraben sulfate is widely used in cosmetics as an antimicrobial agent due to its effectiveness against bacteria and fungi. Its applications include:

- Preservative in Skincare Products : Ensures the longevity and safety of creams, lotions, and gels by preventing microbial growth.

- Hair Care Products : Used in shampoos and conditioners to maintain product integrity over time.

Case Study: Safety Assessments

A significant body of research has focused on the safety of propyl paraben in cosmetics. The European Commission's Scientific Committee on Consumer Safety (SCCS) has conducted extensive evaluations:

- Toxicological Studies : Studies indicate that while propyl paraben can penetrate human skin, it is largely metabolized into non-toxic compounds such as p-hydroxybenzoic acid (pHBA) .

- Regulatory Opinions : The SCCS has expressed concerns regarding potential endocrine-disrupting properties but acknowledges the need for further data to establish safe usage levels .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a preservative in various formulations:

- Injectable Solutions : Used to prevent microbial contamination.

- Topical Preparations : Incorporated into ointments and creams to enhance shelf life.

Research Findings

Recent studies have evaluated the pharmacokinetics of propyl paraben when administered orally to animal models:

- In juvenile male Wistar rats, administration of propyl paraben showed no significant adverse effects on reproductive organs or hormone levels . This indicates a favorable safety profile for certain dosages.

Food Industry Applications

This compound is also utilized in food products as a preservative. Its ability to inhibit mold and yeast growth extends the shelf life of various food items.

Toxicological Concerns

Despite its widespread use, concerns remain regarding potential health impacts:

- A study highlighted that parabens are prevalent in human urine samples, suggesting widespread exposure . The implications of chronic exposure are still under investigation.

Regulatory Landscape

The regulatory framework surrounding this compound varies globally:

- In the European Union, strict guidelines govern its use in cosmetics and food products due to potential health risks.

- The U.S. Food and Drug Administration (FDA) continues to evaluate safety data to determine acceptable usage levels.

Data Summary Table

| Application Area | Use Case | Regulatory Status |

|---|---|---|

| Cosmetics | Preservative in creams/lotions | Under evaluation by SCCS |

| Pharmaceuticals | Preservative in injectables | Generally recognized as safe |

| Food Industry | Preservative in food products | Usage regulated; ongoing assessments |

Mechanism of Action

The mechanism of action of propyl paraben sulfate involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. It interferes with membrane transport processes and inhibits the synthesis of DNA, RNA, and essential enzymes such as ATPases and phosphotransferases . This makes it effective against a wide range of bacteria and fungi.

Comparison with Similar Compounds

Table 1: Comparative Properties of Parabens and Analogous Compounds

Key Findings:

Polarity and Solubility :

- Propyl paraben’s moderate polarity positions it between methyl paraben (higher polarity) and ethyl guaiacol (lower polarity) . This affects its partitioning in solvent systems and suitability for emulsions.

- Sodium propyl paraben, its sodium salt, exhibits enhanced water solubility due to ionic dissociation, making it preferable in aqueous formulations .

Purity and Stability :

- Methyl paraben demonstrated 33.4% purity in NMR studies due to impurities like propyl guaiacol and syringol, whereas propyl paraben showed minimal impurity signals in chromatographic analyses .

- Sodium propyl paraben achieves exceptional purity (99.82%) due to advanced crystallization techniques .

Toxicological Profiles :

- Propyl paraben induces endocrine disruption in rats at high doses (≥250 mg/kg/day), reducing spleen, thymus, and thyroid weights . Methyl paraben, while structurally similar, shows milder effects at equivalent doses, likely due to faster metabolic clearance .

- Ethyl guaiacol and propyl syringol, though less toxic, lack robust antimicrobial efficacy compared to parabens .

Research Implications and Limitations

Advantages of Propyl Paraben :

Limitations :

Biological Activity

Introduction

Propyl paraben sulfate (PPS) is a derivative of propyl paraben, which is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, antimicrobial effects, cytotoxicity, and potential endocrine-disrupting activities.

Pharmacokinetics

A study conducted on the pharmacokinetics of propyl paraben in humans revealed that after oral administration, the compound is rapidly absorbed and eliminated. Key findings include:

- Absorption and Elimination : Propyl paraben was absorbed within 2 hours, with a terminal half-life of approximately 2.9 hours. The urinary excretion fractions were 0.05% for free propyl paraben and 8.6% for total propyl paraben (including conjugates) within 48 hours post-administration .

- Metabolites : The primary metabolites identified were p-hydroxybenzoic acid and p-hydroxyhippuric acid, indicating that propyl paraben undergoes significant metabolic transformation in the human body .

Table 1: Pharmacokinetic Profile of Propyl Paraben

| Parameter | Value |

|---|---|

| Absorption Time | 2 hours |

| Terminal Half-Life | 2.9 hours |

| Urinary Excretion (Free PP) | 0.05% |

| Urinary Excretion (Total PP) | 8.6% |

| Major Metabolites | p-Hydroxybenzoic Acid, p-Hydroxyhippuric Acid |

Antimicrobial Activity

Research has demonstrated that propyl paraben can destabilize bacterial membranes, leading to potassium efflux in Escherichia coli. This effect is similar to that induced by known antibiotics such as polymyxin B:

- Mechanism : The antimicrobial action of propyl paraben involves inducing potassium release from bacterial cells, which is dependent on porin channel activity in the bacterial outer membrane .

- Comparative Efficacy : Propyl paraben's ability to induce potassium efflux was comparable to that of colicin A and polymyxin B, suggesting its potential utility as an antibacterial agent .

Table 2: Comparative Antimicrobial Activity

| Compound | Mechanism of Action | Potassium Efflux Induction |

|---|---|---|

| Propyl Paraben | Membrane destabilization | Yes |

| Polymyxin B | Membrane disruption | Yes |

| Colicin A | Pore formation in membranes | Yes |

Cytotoxicity and Safety Profile

The cytotoxic effects of propyl paraben have been evaluated in various studies:

- Cytotoxic Mechanism : Chronic exposure to propyl paraben has been linked to mitochondrial dysfunction characterized by increased membrane permeability and depletion of cellular ATP. This suggests a mechanism involving oxidative stress and mitochondrial failure .

- Safety Levels : Studies report no-observed-effect levels (NOEL) ranging from 1200 to 4000 mg/kg and a no-observed-adverse-effect level (NOAEL) of 5500 mg/kg in rats, indicating a relatively high safety margin for this compound .

Table 3: Cytotoxicity Findings

| Parameter | Value |

|---|---|

| NOEL | 1200 - 4000 mg/kg |

| NOAEL | 5500 mg/kg |

| Mechanism of Cytotoxicity | Mitochondrial dysfunction |

Endocrine Disruption Potential

Propyl paraben has been scrutinized for its potential endocrine-disrupting effects:

- Estrogenic Activity : Research indicates that parabens can inhibit human skin estrogen sulfotransferase activity, suggesting a possible link between parabens and estrogenic effects in humans .

- Metabolism : In human skin studies, the majority of applied propyl paraben was metabolized into p-hydroxybenzoic acid and other metabolites, with only a small percentage remaining as the parent compound .

Study on Skin Sensitization

A case study assessed the risk of skin sensitization associated with propyl paraben use at concentrations typical in cosmetic formulations (0.2%). The findings indicated that while there is some potential for sensitization, it remains low at these concentrations .

Q & A

Q. How can researchers avoid selective reporting bias in studies on this compound’s antimicrobial efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.